methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under specific reaction conditions . The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, showing significant inhibitory activity against various bacterial strains.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting bacterial DNA gyrase, which is crucial for bacterial replication.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit bacterial DNA gyrase by binding to the enzyme’s active site, thereby preventing bacterial DNA replication and transcription . This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .
Comparison with Similar Compounds
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds such as:
Coumarin Derivatives: These compounds share the 2-oxo-2H-chromen structure and exhibit similar biological activities, including antimicrobial and anticoagulant properties.
Benzothiophene Derivatives: Compounds with the benzothiophene core structure are known for their applications in medicinal chemistry and material science.
Biological Activity
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities based on recent research findings.
Synthesis and Characterization
The compound is synthesized through the condensation of 4-hydroxycoumarin and methyl 2-amino-benzoate. The resultant product has been characterized using techniques such as NMR and IR spectroscopy, confirming its structural integrity. The molecular formula is C17H17N2O5S with a molecular weight of approximately 353.39 g/mol .
1. Anticancer Activity
Recent studies have indicated that coumarin derivatives, including this compound, exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency .
2. Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
3. Anti-inflammatory Activity
In vivo studies have shown that the compound exhibits anti-inflammatory effects. It was tested in a carrageenan-induced paw edema model in rats:
- Dosage : Administered at doses of 50 mg/kg and 100 mg/kg.
- Results : A significant reduction in paw swelling was observed, with a maximum inhibition of 65% at the higher dosage after four hours post-administration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the coumarin moiety or the benzothiophene scaffold can enhance its activity:
- Substituent Variations : Introduction of different substituents on the benzothiophene ring has shown to affect both cytotoxicity and selectivity towards cancer cells.
- Metal Complexes : Preliminary studies indicate that complexation with metal ions like Cu(II) can enhance the anticancer activity of this compound .
Properties
CAS No. |
5586-93-6 |
---|---|
Molecular Formula |
C20H17NO5S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-25-20(24)16-12-7-3-5-9-15(12)27-18(16)21-17(22)13-10-11-6-2-4-8-14(11)26-19(13)23/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,22) |
InChI Key |
RNZDREKQAXXPDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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